molecular formula C12H12F3NO4 B043877 Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS No. 120083-60-5

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Cat. No.: B043877
CAS No.: 120083-60-5
M. Wt: 291.22 g/mol
InChI Key: RIVCDABLYPUDER-UHFFFAOYSA-N
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Description

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12F3NO4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two ester groups at the 2 and 3 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves the reaction of 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is unique due to its combination of trifluoromethyl and ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (DFMPDC) is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and two ester functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C₁₂H₁₂F₃NO₄
  • Molecular Weight : Approximately 291.23 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The ester groups are crucial for interactions with various biological targets, potentially modulating enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that DFMPDC exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DFMPDC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.

The biological activity of DFMPDC is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : DFMPDC has been shown to inhibit enzymes involved in key metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and regulating cell growth .

Comparative Analysis with Similar Compounds

A comparative analysis highlights DFMPDC's unique properties relative to similar compounds:

Compound NameStructure FeaturesUnique Characteristics
This compoundPyridine ring with trifluoromethyl groupPotential antimicrobial and antitumor activity
Diethyl 5-methylpyridine-2,3-dicarboxylateMethyl group instead of trifluoromethylLower reactivity compared to trifluoromethyl
Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylateTrifluoromethyl at position 6Different biological activity profile
Diethyl 4-(trifluoromethyl)pyridine-2,3-dicarboxylateTrifluoromethyl at position 4Variations in binding affinity

This table underscores the distinctiveness of DFMPDC in terms of its chemical reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that DFMPDC exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating strong antibacterial properties.
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that DFMPDC reduced cell viability by over 70% at concentrations of 50 µM after 48 hours, suggesting potent anticancer effects.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that DFMPDC induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVCDABLYPUDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564363
Record name Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120083-60-5
Record name Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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